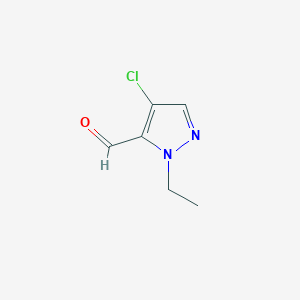
4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde
Descripción general
Descripción
Synthesis Analysis
Pyrazoles, which include “4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde”, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for “4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde” is not found in the available resources.Molecular Structure Analysis
The molecular structure of “4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde” is not explicitly available in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde” are not explicitly available in the searched resources .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde, focusing on six unique fields:
Medicinal Chemistry
4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde: is a valuable intermediate in the synthesis of various bioactive compounds. Its pyrazole core is known for its potential in developing drugs with antimicrobial, anti-inflammatory, and anticancer properties . Researchers have utilized this compound to create novel molecules that can inhibit specific enzymes or pathways involved in disease processes, making it a promising candidate in drug discovery and development.
Agrochemicals
In the field of agrochemistry, 4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde is used to synthesize pesticides and herbicides. Its derivatives have shown effectiveness in controlling pests and weeds, contributing to increased agricultural productivity . The compound’s ability to disrupt biological processes in target organisms makes it a crucial component in the formulation of environmentally friendly agrochemicals.
Coordination Chemistry
This compound serves as a ligand in coordination chemistry, where it forms complexes with various metal ions. These metal complexes have applications in catalysis, material science, and as models for biological systems . The unique electronic properties of the pyrazole ring enhance the stability and reactivity of these complexes, making them useful in various chemical transformations and industrial processes.
Organic Synthesis
4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde: is a versatile building block in organic synthesis. It is used to construct more complex heterocyclic compounds, which are essential in the development of pharmaceuticals, dyes, and polymers . Its reactivity allows for the introduction of various functional groups, facilitating the synthesis of diverse chemical entities with specific properties.
Material Science
In material science, this compound is employed in the design and synthesis of novel materials with unique properties. For instance, its derivatives can be used to create conductive polymers, liquid crystals, and other advanced materials . These materials have applications in electronics, optics, and nanotechnology, where their specific characteristics can be tailored for various high-tech applications.
Environmental Chemistry
4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde: and its derivatives are studied for their potential in environmental remediation. They can be used to develop sensors and catalysts for detecting and degrading pollutants . The compound’s ability to interact with various environmental contaminants makes it a valuable tool in efforts to monitor and clean up polluted environments.
Mecanismo De Acción
Target of Action
Pyrazole derivatives are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde . These factors can include pH, temperature, presence of other molecules, and more.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-2-ethylpyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-9-6(4-10)5(7)3-8-9/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALDUINQWFDEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588670 | |
| Record name | 4-Chloro-1-ethyl-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1005609-70-0 | |
| Record name | 4-Chloro-1-ethyl-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2E)-2-[(4-Hydroxyphenyl)imino]-1-phenylethan-1-one](/img/structure/B3044853.png)

![1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one](/img/structure/B3044855.png)


![Piperazine, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-propyl-](/img/structure/B3044858.png)

![Benzothiazolium, 3-[2-oxo-2-(2-propenyloxy)ethyl]-, bromide](/img/structure/B3044860.png)